

# In Vivo Showdown: m1Ψ-Modified vs. Unmodified mRNA Vaccines

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Compound of Interest		
Compound Name:	N1-Methyl ara-uridine	
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The advent of mRNA vaccines has revolutionized the landscape of vaccinology. A key innovation in many successful mRNA platforms is the substitution of uridine with N1-methylpseudouridine ( $m1\Psi$ ), a modification designed to enhance protein expression and reduce innate immunogenicity. This guide provides an in-depth, in vivo comparison of  $m1\Psi$ -modified and unmodified mRNA vaccines, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## **Data Presentation: A Comparative Analysis**

The following tables summarize key findings from head-to-head in vivo studies, offering a quantitative comparison of the immunological and protective profiles of m1Ψ-modified and unmodified mRNA vaccines.

Table 1: Immunogenicity and Efficacy in Non-Human Primates (HIV-1 Gag Antigen)



Parameter	Unmodified mRNA (160 µg)	m1Ψ-modified mRNA (400 μg)	m1Ψ-modified mRNA (800 μg)
Peak Gag-specific IgG Titer (ED50)	Similar to m1Ψ groups	Similar to unmodified group	Similar to unmodified group
Gag-specific CD4+ T-cell Response	Similar to m1Ψ groups	Similar to unmodified group	Similar to unmodified group
Gag-specific CD8+ T-cell Response	Similar to m1Ψ groups	Similar to unmodified group	Similar to unmodified group

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 2: Innate Immune Response in Non-Human Primates (Cytokine Profile at 24h Post-Vaccination)

Cytokine	Unmodified mRNA (160 μg)	m1Ψ-modified mRNA (400 μg & 800 μg)
IFN-α	Higher Induction	Lower Induction
IL-7	Higher Induction	Lower Induction
IL-6	Lower Induction	Higher Induction
TNF	Similar Induction	Similar Induction

Data synthesized from Engstrand O, et al. Mol Ther Nucleic Acids. 2023.

Table 3: Immunogenicity and Efficacy in Rodents (Andes Virus Gn/Gc Antigen)



Parameter	Unmodified mRNA	m1Ψ-modified mRNA
Germinal Center (GC) Response (Mice)	Similar to m1Ѱ group	Slightly greater than unmodified group
Interferon Response in GC B-cells (Mice)	Present	Absent
Glycoprotein-binding Antibody Titer (Hamsters)	Greater than m1Ψ group	Lower than unmodified group
ANDV-neutralizing Antibody Titer (Hamsters)	Similar to m1Ѱ group	Similar to unmodified group
Protection against lethal ANDV challenge (Hamsters)	100% survival (at 5μg and 25μg)	100% survival (at 25μg)

Data synthesized from Kuzmin IV, et al. Nat Commun. 2024.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols from the key comparative studies cited.

#### Non-Human Primate Study (HIV-1 Gag Antigen)

- Vaccine Constructs: Both vaccines encoded the HIV-1 Gag protein. The unmodified mRNA was sequence-codon-optimized. The modified mRNA incorporated m1Ψ in place of uridine.
   Both mRNA types were encapsulated in lipid nanoparticles (LNPs).
- Animal Model: Rhesus macaques were used for this study.
- Immunization Schedule: Animals were immunized intramuscularly five times at two-week intervals, followed by a final boost at week 27.
- Dosage: The unmodified mRNA group received 160 μg per dose, while the m1Ψ-modified mRNA groups received either 400 μg or 800 μg per dose.
- Immunological Assays:



- Antibody Response: Gag-specific IgG titers in plasma were measured by ELISA.
- T-cell Response: Gag-specific CD4+ and CD8+ T-cell responses were assessed by flow cytometry for intracellular cytokine staining.
- Innate Immune Response: Plasma cytokine and chemokine concentrations were measured at 24 hours post-vaccination using a multiplex immunoassay.

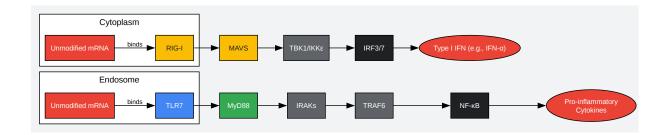
### Rodent Study (Andes Virus Gn/Gc Antigen)

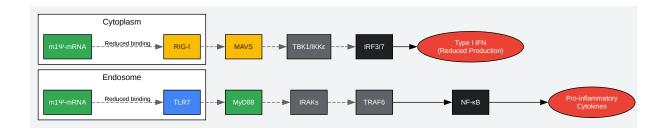
- Vaccine Constructs: Both vaccines encoded the Andes virus (ANDV) glycoprotein precursor (GPC). The unmodified mRNA contained standard uridine (U-mRNA), while the modified mRNA contained m1Ψ (m1Ψ-mRNA). Both were LNP-formulated.
- Animal Models: Female mice and female Syrian hamsters were used.
- Immunization Schedule:
  - Mice: A prime-boost regimen was administered.
  - Hamsters: Two doses of the vaccine were administered on days 0 and 21.
- Immunological and Efficacy Assays:
  - Germinal Center Response (Mice): Germinal center B-cell responses in lymph nodes were analyzed using single-cell RNA and BCR sequencing.
  - Antibody Response (Hamsters): Gn/Gc-binding antibody titers and ANDV-neutralizing antibody titers were measured.
  - Protective Efficacy (Hamsters): Vaccinated hamsters were challenged with a lethal dose of ANDV 21 days after the boost, and survival was monitored.

# Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the experimental workflow.

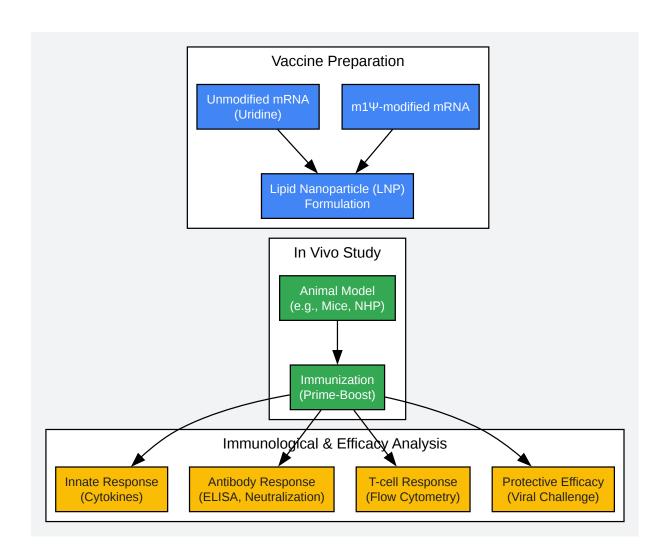












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